molecular formula C18H19ClN4O B6624985 [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone

Cat. No.: B6624985
M. Wt: 342.8 g/mol
InChI Key: HCOPFXYTAYMUFM-UHFFFAOYSA-N
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Description

[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[4-(4-chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-21-12-16(15-4-2-3-5-17(15)21)18(24)22-8-6-14(7-9-22)23-11-13(19)10-20-23/h2-5,10-12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOPFXYTAYMUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)N4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Piperidine Derivative Formation: The piperidine ring is synthesized separately, often starting from piperidine and reacting it with appropriate alkylating agents.

    Coupling Reaction: The chloropyrazole and piperidine derivatives are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Indole Derivative Formation: The indole ring is synthesized through Fischer indole synthesis, involving phenylhydrazine and an aldehyde or ketone.

    Final Coupling: The indole derivative is then coupled with the previously synthesized intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its multiple functional groups allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, making it a valuable lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its complex structure and reactivity make it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)piperidin-1-yl]-(1-methylindol-3-yl)methanone
  • [4-(4-Fluoropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone
  • [4-(4-Bromopyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone

Uniqueness

Compared to similar compounds, [4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone is unique due to the presence of the chloropyrazole moiety, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific targets.

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